1-(Chloromethoxy)-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of both chloromethoxy and trifluoromethoxy functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene typically involves the introduction of chloromethoxy and trifluoromethoxy groups onto a benzene ring. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with chloromethyl methyl ether in the presence of a base to form 4-(chloromethoxy)benzaldehyde. This intermediate can then be reacted with trifluoromethyl iodide under suitable conditions to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Chloromethoxy)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-(Chloromethoxy)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
- 1-(Chloromethoxy)-2-(trifluoromethoxy)benzene
- 1-(Chloromethoxy)-3-(trifluoromethoxy)benzene
- 1-(Chloromethoxy)-5-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the position of the functional groups on the benzene ring. The unique positioning of the chloromethoxy and trifluoromethoxy groups in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6ClF3O2 |
---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
1-(chloromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6ClF3O2/c9-5-13-6-1-3-7(4-2-6)14-8(10,11)12/h1-4H,5H2 |
InChI Key |
VKAKCHLREAXBAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.